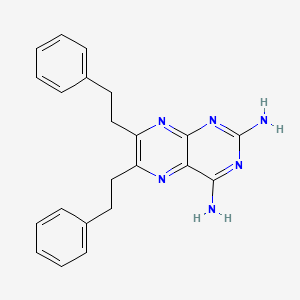
2,4-Pteridinediamine, 6,7-bis(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PT331 is a high-speed and highly sensitive silicon NPN epitaxial planar phototransistor. It is encapsulated in a standard 5 mm package and is sensitive to visible and near-infrared radiation due to its water-clear epoxy . This compound is widely used in various applications, including optoelectronic devices and sensors.
準備方法
The preparation of PT331 involves the epitaxial growth of silicon layers on a substrate. The process typically includes the following steps:
Substrate Preparation: A silicon wafer is cleaned and prepared for epitaxial growth.
Epitaxial Growth: Silicon layers are deposited on the substrate using chemical vapor deposition (CVD) or molecular beam epitaxy (MBE).
Doping: The silicon layers are doped with impurities to create the NPN structure. This is achieved through ion implantation or diffusion processes.
Encapsulation: The phototransistor is encapsulated in a water-clear epoxy to protect it from environmental factors and enhance its sensitivity to light.
化学反応の分析
PT331 undergoes various chemical reactions, including:
Oxidation: The silicon surface can be oxidized to form silicon dioxide (SiO₂) when exposed to oxygen at high temperatures.
Reduction: Silicon dioxide can be reduced back to silicon using reducing agents such as hydrogen gas (H₂) at elevated temperatures.
Substitution: Silicon atoms in the phototransistor can be substituted with other elements like phosphorus or boron during the doping process.
Common reagents and conditions used in these reactions include:
Oxidation: Oxygen gas (O₂) at temperatures above 900°C.
Reduction: Hydrogen gas (H₂) at temperatures above 1000°C.
Substitution: Phosphine (PH₃) or diborane (B₂H₆) gases during the doping process.
科学的研究の応用
PT331 has numerous scientific research applications, including:
Optoelectronics: Used in photodetectors and optical sensors due to its high sensitivity to light.
Medical Devices: Employed in medical imaging devices and diagnostic equipment.
Industrial Automation: Utilized in automation systems for detecting light and controlling machinery.
Environmental Monitoring: Applied in sensors for monitoring environmental parameters such as light intensity and pollution levels.
作用機序
The mechanism of action of PT331 involves the interaction of light with the silicon NPN structure. When light photons strike the phototransistor, they generate electron-hole pairs in the silicon. These charge carriers are then separated by the electric field in the NPN junction, resulting in a photocurrent. The magnitude of the photocurrent is proportional to the intensity of the incident light, allowing the phototransistor to detect and measure light levels .
類似化合物との比較
PT331 can be compared with other similar compounds such as PT334-6C and PT333-3C, which are also silicon phototransistors. The unique features of PT331 include its high-speed response and high sensitivity to both visible and near-infrared radiation. In contrast, PT334-6C and PT333-3C may have different encapsulation materials or doping levels, affecting their sensitivity and response times .
Similar compounds include:
PT334-6C: A 5 mm phototransistor with similar applications but different encapsulation material.
PT333-3C: Another 5 mm phototransistor with variations in doping levels and response times.
PT331 stands out due to its combination of high-speed response and broad spectral sensitivity, making it suitable for a wide range of applications.
特性
CAS番号 |
49647-27-0 |
|---|---|
分子式 |
C22H22N6 |
分子量 |
370.4 g/mol |
IUPAC名 |
6,7-bis(2-phenylethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C22H22N6/c23-20-19-21(28-22(24)27-20)26-18(14-12-16-9-5-2-6-10-16)17(25-19)13-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H4,23,24,26,27,28) |
InChIキー |
AIJPQVCGALXUBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
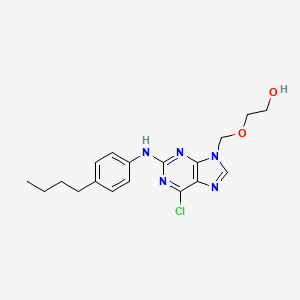
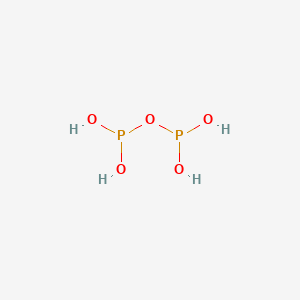
![N-[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-3-methyl-4-(3-oxomorpholin-4-yl)benzamide](/img/structure/B12786806.png)
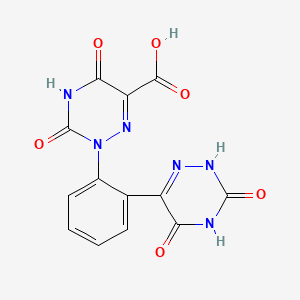

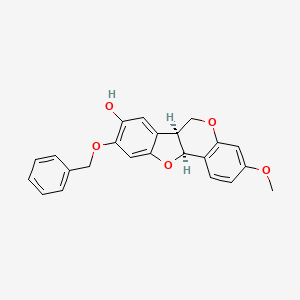

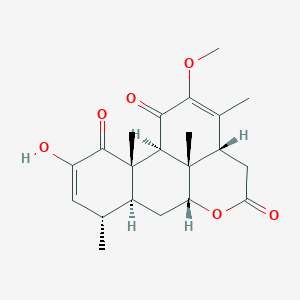

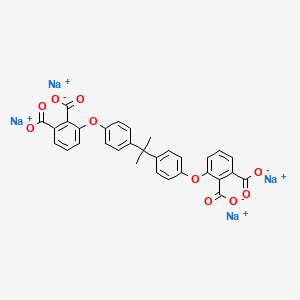
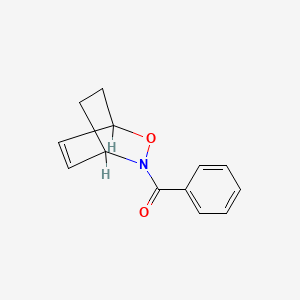
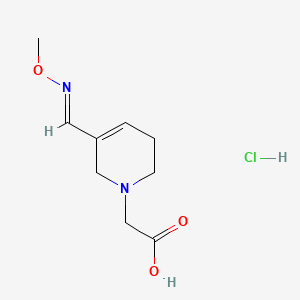
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)
